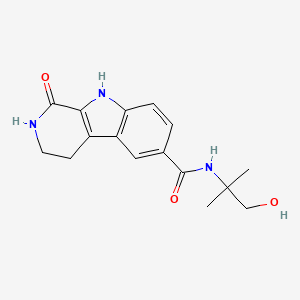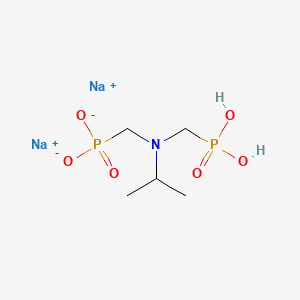
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H16NNaO6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate are not well-documented. it is likely that large-scale production would involve similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonate groups can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may produce various substituted bisphosphonates.
Applications De Recherche Scientifique
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to bone metabolism.
Medicine: Bisphosphonates, including this compound, are investigated for their potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: The compound may have applications in industrial processes that require phosphonate derivatives.
Mécanisme D'action
The mechanism of action of disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. Bisphosphonates are known to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps maintain bone density.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which includes the 1-methylethyl group. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other bisphosphonates.
Propriétés
Numéro CAS |
94199-81-2 |
|---|---|
Formule moléculaire |
C5H13NNa2O6P2 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
disodium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
OLVZKKXNNWXAPU-UHFFFAOYSA-L |
SMILES canonique |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



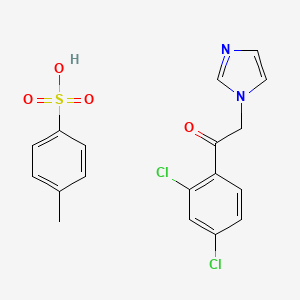
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
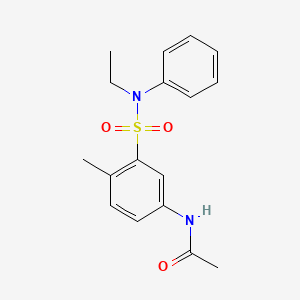
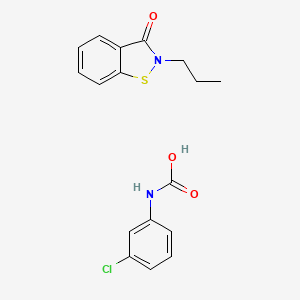
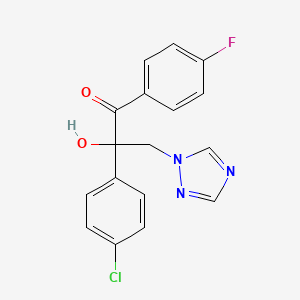



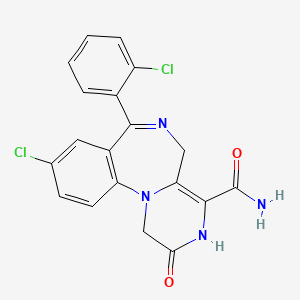

![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
